

structure-activity relationship (SAR) of fluorinated benzamidines

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-benzamidine

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzamidines and Related Heterocycles

This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated benzamidines and closely related bioisosteres, such as fluorinated benzimidazoles. The inclusion of related heterocyclic compounds is necessitated by the limited availability of comprehensive SAR studies on a homologous series of fluorinated benzamidines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel therapeutic agents.

Introduction to Fluorinated Benzamidines

Benzamidines are a class of compounds recognized for their ability to inhibit serine proteases, such as thrombin and trypsin, due to the basic amidine group that can interact with the aspartate residue in the S1 pocket of these enzymes. The introduction of fluorine into the benzamidine scaffold is a common medicinal chemistry strategy to modulate physicochemical properties like lipophilicity, metabolic stability, and pKa, which can significantly impact biological activity and pharmacokinetic profiles.[1] Fluorine's high electronegativity can also influence the electronic properties of the aromatic ring and its interactions with biological targets.[2]

Comparative Analysis of Biological Activity

Due to the scarcity of comprehensive SAR studies on fluorinated benzamidines, this guide presents data on fluorinated benzimidazoles, which are structurally similar and have been

systematically evaluated for their antimicrobial properties. This allows for an insightful analysis of the effects of fluorine substitution on biological activity.

Antimicrobial Activity of Fluorinated Benzimidazoles

A study on a series of 2-(fluorophenyl)-benzimidazole derivatives has demonstrated that fluorine substitution significantly enhances antimicrobial activity compared to the unsubstituted parent compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC in $\mu\text{g/mL}$) of Fluorinated Benzimidazole Derivatives

Compound	R1	R2	B. subtilis	S. aureus	S. epidermidis	E. faecalis	E. coli	P. aeruginosa	C. albicans	C. parapsilosis
12	H	H	62.5	125	125	250	500	500	>500	>500
13	H	2-F	31.25	62.5	62.5	125	250	250	250	250
14	H	3-F	7.81	31.25	31.25	62.5	125	125	125	125
15	H	4-F	15.62	62.5	62.5	125	250	250	250	250
16	CH ₃	H	31.25	62.5	62.5	125	250	250	125	62.5
17	CH ₃	2-F	15.62	31.25	31.25	62.5	125	125	62.5	31.25
18	CH ₃	3-F	7.81	15.62	15.62	31.25	31.25	62.5	31.25	15.62
19	CH ₃	4-F	15.62	31.25	31.25	62.5	62.5	125	62.5	31.25

Data sourced from a study on fluorinated benzimidazole derivatives, which are presented here as analogues to fluorinated benzamidines.[3]

Key SAR Observations:

- **Effect of Fluorination:** The introduction of a fluorine atom onto the phenyl ring consistently improves antimicrobial activity across all tested strains when compared to the unsubstituted

parent compounds (e.g., compare 13, 14, 15 to 12, and 17, 18, 19 to 16).^[3]

- **Positional Isomerism:** The position of the fluorine atom has a notable impact on potency. For both the 5-unsubstituted and 5-methyl substituted series, the meta-fluoro substitution (compounds 14 and 18) resulted in the highest activity against the majority of the tested strains.^[3]
- **Effect of 5-Methyl Substitution:** The presence of a methyl group at the 5-position of the benzimidazole ring generally enhances antimicrobial, and particularly antifungal, activity.^[3] Compound 18, which combines the meta-fluoro substituent with a 5-methyl group, was the most potent derivative in the series.^[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a typical broth microdilution method for determining the MIC of antimicrobial agents.

1. Preparation of Materials:

- **Test Compounds:** Prepare stock solutions of the fluorinated benzamidine/benzimidazole derivatives in a suitable solvent (e.g., DMSO).
- **Microbial Strains:** Use fresh, overnight cultures of the test bacteria and fungi grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum density to a standardized concentration (e.g., 5×10^5 CFU/mL for bacteria).
- **96-Well Plates:** Use sterile, flat-bottomed 96-well microtiter plates.
- **Growth Media:** Prepare sterile broth for dilutions.

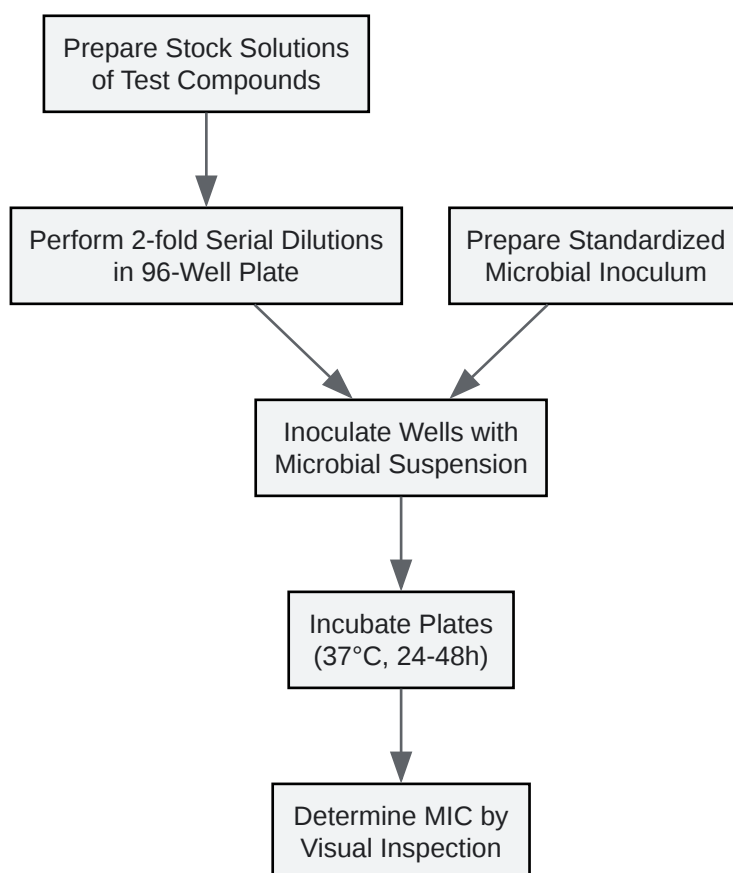
2. Assay Procedure:

- **Serial Dilutions:** Dispense 100 μ L of sterile broth into all wells of the 96-well plate. Add 100 μ L of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

- Inoculation: Add 100 μL of the standardized microbial inoculum to each well, resulting in a final volume of 200 μL .
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
- Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

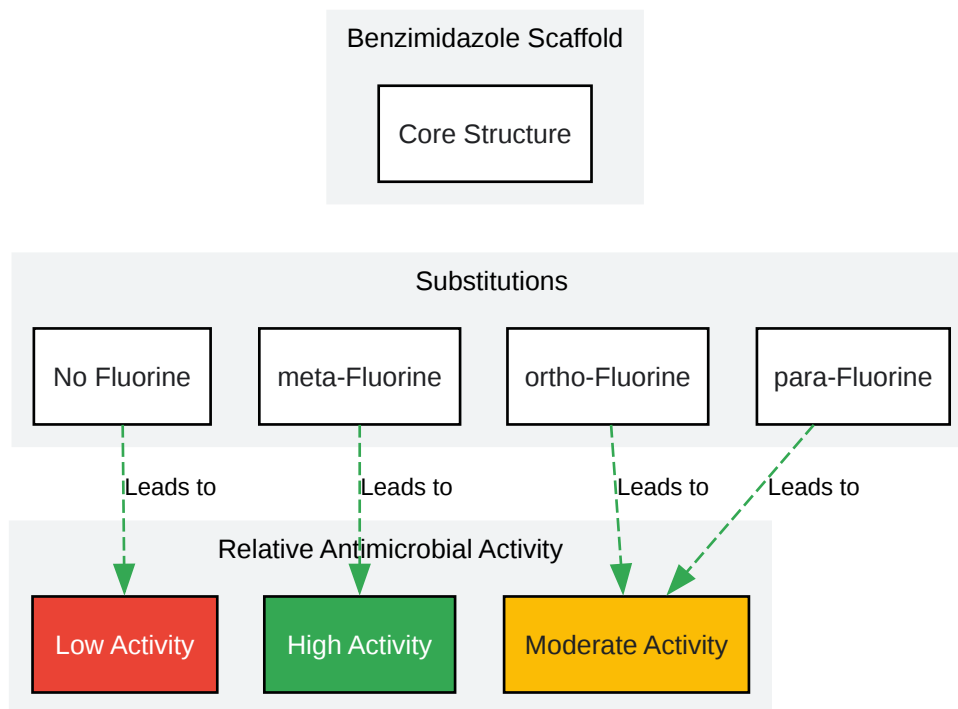
Experimental Workflow for MIC Determination



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Caption: Workflow for the broth microdilution MIC assay.

Logical Relationship of Fluorine Substitution on Antimicrobial Activity



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Caption: Impact of fluorine position on antimicrobial potency.

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